N-ethyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-ethyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a structurally complex molecule featuring a purine core linked via a 2-methoxyethyl group to a bicyclic octahydropyrrolo[3,4-c]pyrrole carboxamide moiety. The octahydropyrrolopyrrole system provides conformational rigidity due to its saturated bicyclic structure, which may enhance binding specificity compared to less-constrained analogs. The ethyl carboxamide side chain and methoxyethyl substituent likely influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-ethyl-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-3-18-17(25)24-8-12-6-23(7-13(12)9-24)16-14-15(19-10-20-16)22(11-21-14)4-5-26-2/h10-13H,3-9H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQCYRNHKWFRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features:
- Core Structure Differences : The target compound’s octahydropyrrolopyrrole core is more saturated and conformationally restricted than the pyrrolopyridine core in compound 9c . This rigidity may reduce off-target interactions in biological systems.
- Substituent Effects: The 2-methoxyethyl group on the purine moiety enhances solubility compared to non-polar alkyl chains (e.g., methyl or ethyl), as seen in similar purine derivatives . The ethyl carboxamide group in the target compound may improve metabolic stability relative to the ethyl carboxylate in 9c, which is prone to esterase hydrolysis.
Crystallographic and Conformational Analysis
Structural data for the target compound and analogs are often determined using programs like SHELXL (for refinement) and ORTEP-III (for visualization) . Key findings include:
- The octahydropyrrolopyrrole core in the target compound exhibits shorter bond lengths and reduced dihedral flexibility compared to pyrrolopyridine analogs, favoring stronger hydrophobic interactions in binding pockets .
- Lower predicted LogP values suggest improved aqueous solubility due to the methoxyethyl group, aligning with trends observed in other methoxy-substituted purines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
